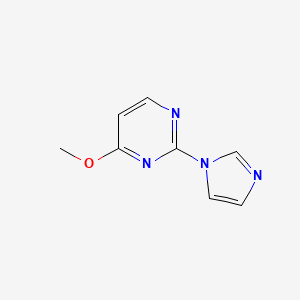

2-(1H-Imidazol-1-yl)-4-methoxypyrimidine

Description

Overview of Imidazole (B134444) and Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry

The imidazole and pyrimidine rings are fundamental building blocks in the design and discovery of new therapeutic agents. Their prevalence in both natural products and synthetic drugs underscores their importance in biological processes.

The history of imidazole in medicinal chemistry is rich and varied, with its derivatives playing crucial roles in numerous therapeutic areas. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component of the essential amino acid histidine and the biogenic amine histamine. nih.gov This natural occurrence has inspired the development of a vast array of synthetic imidazole-containing drugs.

Historically, imidazole derivatives first gained prominence as antifungal agents. The development of drugs like methotrexate (B535133) and metronidazole (B1676534) highlighted the scaffold's versatility. nih.gov The structural features of the imidazole ring allow for multiple points of interaction with biological targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov Today, imidazole-based compounds are integral to therapies for a wide range of conditions, demonstrating anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The ongoing exploration of imidazole derivatives continues to yield novel compounds with significant therapeutic potential.

Table 1: Key Therapeutic Areas for Imidazole Derivatives

| Therapeutic Area | Examples of Imidazole-Based Drugs |

| Antifungal | Ketoconazole, Miconazole |

| Antibacterial/Antiprotozoal | Metronidazole, Tinidazole |

| Anticancer | Methotrexate, Dacarbazine |

| Anti-inflammatory | - |

| Antihypertensive | Losartan, Olmesartan |

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is another cornerstone of medicinal chemistry. Its most notable role is as a core component of the nucleobases cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. This inherent biological significance has made pyrimidine derivatives a fertile ground for drug discovery. wjarr.com

The diverse biological activities of pyrimidine-containing compounds are well-documented, with applications ranging from antibacterial and antiviral to anticancer and anti-inflammatory agents. wjarr.com The pyrimidine scaffold's ability to be readily functionalized allows for the fine-tuning of its physicochemical and pharmacological properties, making it a privileged structure in the development of targeted therapies. Numerous methods for the synthesis and modification of pyrimidines have been developed, providing a robust platform for medicinal chemists to create novel therapeutic agents. wjarr.com

Table 2: Prominent Biological Activities of Pyrimidine Derivatives

| Biological Activity |

| Anticancer |

| Antiviral |

| Antibacterial |

| Antifungal |

| Anti-inflammatory |

| Antimalarial |

Structural Characteristics and Chemical Significance of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine

The compound 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine is characterized by the direct linkage of the N1 position of an imidazole ring to the C2 position of a pyrimidine ring, which is further substituted with a methoxy (B1213986) group at the C4 position. This arrangement creates a molecule with distinct electronic and conformational properties. The imidazole ring, being an electron-rich aromatic system, can act as a hydrogen bond acceptor and engage in various non-covalent interactions. The pyrimidine ring, also aromatic, is influenced by the electron-donating methoxy group and the attached imidazole moiety.

Current Research Landscape and Academic Interest in the Compound and its Analogs

The academic interest in 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine and its analogs stems from the promising biological activities exhibited by the broader class of imidazolyl-pyrimidine derivatives. Research has shown that compounds incorporating these linked heterocyclic systems can act as potent inhibitors of various enzymes and display significant antiproliferative effects.

For instance, a study on 2-imidazol-1-ylpyrimidine derivatives identified them as inhibitors of inducible nitric oxide synthase (iNOS) dimerization, a process implicated in inflammatory conditions. nih.gov Another area of active investigation is the development of imidazolyl-pyrimidine analogs as anticancer agents. ekb.egnih.gov Research on 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivatives has demonstrated their potential as antitumor agents, with some compounds showing strong inhibition of cancer cell proliferation. nih.gov

Furthermore, the imidazopyrimidine scaffold, a fused version of the two rings, is recognized for its vast pharmacological utility, with derivatives targeting protein kinases, which are crucial in many disease signaling pathways. nih.govrsc.org While specific research focusing solely on 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine is limited in the public domain, the collective findings on its structural analogs strongly suggest its potential as a valuable scaffold for the development of novel therapeutic agents. The methoxy substituent offers a handle for synthetic chemists to explore structure-activity relationships and optimize the compound's pharmacological profile.

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-yl-4-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-13-7-2-3-10-8(11-7)12-5-4-9-6-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTSBTVXGJSIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Imidazole-Fused Pyrimidines

The synthesis of fused imidazole-pyrimidine scaffolds, like imidazo[1,2-a]pyrimidines, is a significant area of research due to their prevalence in medicinal chemistry. rsc.orguees.edu.ec These bicyclic systems are typically assembled from a pre-existing pyrimidine (B1678525) ring, upon which an imidazole (B134444) ring is constructed.

A primary strategy for forming fused imidazole-pyrimidine systems involves the reaction of a 2-aminopyrimidine (B69317) derivative with an α-haloketone. This classic condensation reaction leads to the formation of the imidazole ring fused to the pyrimidine core. uees.edu.ecbio-conferences.org

Intramolecular cyclization is another powerful method. For instance, base-mediated 7-exo-dig cyclizations have been utilized to synthesize imidazole-fused 1,4-benzoxazepines, demonstrating the utility of cyclization in forming complex fused systems. acs.orgnih.gov Palladium-catalyzed intramolecular cross-dehydrogenative coupling has also been developed for the synthesis of fused imidazo[1,2-a]pyrimidines, offering a direct method for C-C bond formation under mild conditions. Furthermore, 1,1'-Carbonyldiimidazole (CDI) has been employed as a reagent to mediate the coupling of hydrazinopyridines with carboxylic acids, followed by cyclization to generate fused triazolo-pyridines, a strategy adaptable to other fused N-heterocycles. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. bohrium.comresearchgate.net These reactions are advantageous for building molecular diversity and are well-suited for creating complex heterocyclic systems. bohrium.com

Several MCRs are employed for the synthesis of imidazole and pyrimidine derivatives. bohrium.comresearchgate.net For example, an iodine-catalyzed three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids has been reported for the synthesis of pyrimidine-linked imidazopyridines. acs.org Similarly, novel imidazo[1,2-a]pyrimidine (B1208166) derivatives containing tri/tetrasubstituted imidazoles have been synthesized via a sequential two-step, one-pot, multicomponent reaction under microwave irradiation, showcasing a green chemistry approach. nih.govsemanticscholar.org The van Leusen three-component reaction (vL-3CR), which involves the reaction of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC), is a cornerstone for synthesizing substituted imidazoles and can be adapted for fused systems. organic-chemistry.orgacs.orgtsijournals.com

Table 1: Comparison of General Synthetic Strategies

| Strategy | Description | Key Reactants | Advantages |

| Direct Cyclization | Formation of the imidazole ring onto a pre-existing pyrimidine ring. | 2-Aminopyrimidine, α-haloketones | Direct, well-established method. |

| Intramolecular Coupling | Palladium-catalyzed C-H activation to form a C-C bond, fusing the rings. | Precursors with appropriate C-H bonds | High atom economy, mild conditions. |

| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more components. | Aldehydes, amines, isocyanides, etc. | High efficiency, diversity-oriented, green. bohrium.comnih.gov |

Specific Synthetic Routes to 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine and Key Intermediates

The synthesis of the non-fused 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine typically involves a convergent strategy where the pyrimidine and imidazole rings are synthesized or functionalized separately before being joined in a final coupling step.

The key pyrimidine intermediate for this synthesis is a molecule activated for nucleophilic substitution at the C2 position. A common and effective precursor is 2-chloro-4-methoxypyrimidine .

The synthesis of substituted chloropyrimidines often starts from dihydroxypyrimidines. For example, 2,4-dichloro-5-methoxypyrimidine (B27636) can be synthesized from 2,4-dihydroxyl-5-methoxypyrimidine by heating with phosphorus oxychloride in the presence of an alkaline substance like pyridine (B92270) or triethylamine. google.com High yields (90-96%) and purity (98-99%) have been reported for this type of chlorination reaction. google.com A similar principle applies to the synthesis of other chloropyrimidines, where a hydroxyl group is converted to a chloro group, which serves as a good leaving group.

Another route involves the substitution of other groups. A patent describes a method to prepare 2-chloro-4-substituted pyrimidines from 2-methylthio-4-chloropyrimidine compounds. google.com This process involves a substitution reaction followed by chlorination with an agent like sulfuryl chloride. google.com

The imidazole ring in the target molecule is unsubstituted (1H-imidazole). However, its synthesis and functionalization are crucial aspects of heterocyclic chemistry. The van Leusen imidazole synthesis is a versatile method for creating substituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.orgnih.gov This reaction can be performed as a three-component reaction where the aldimine is formed in situ. organic-chemistry.org

Once formed, the imidazole ring can be functionalized. N-acylation, for instance, generates reactive N-acyl imidazoles, which are valuable as acyl transfer reagents. nih.govresearchgate.net This reactivity is due to the azolide structure, which is more susceptible to nucleophilic attack than typical amides. nih.gov The N-H proton of imidazole is acidic (pKa ≈ 14.5), allowing for deprotonation with a suitable base, and the resulting imidazolide (B1226674) anion is a potent nucleophile, readily participating in reactions like N-arylation, often catalyzed by copper complexes. researchgate.netnih.gov

The final and key step in assembling 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine is the coupling of the imidazole and pyrimidine rings. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

In this reaction, the nucleophilic nitrogen of the imidazole ring attacks the electron-deficient C2 carbon of 2-chloro-4-methoxypyrimidine, displacing the chloride ion. researchgate.net The pyrimidine ring is sufficiently activated towards nucleophilic attack by its electron-withdrawing ring nitrogens. The reaction is generally carried out in the presence of a base (like potassium carbonate or sodium hydride) to deprotonate the imidazole, enhancing its nucleophilicity.

While often depicted as a two-step addition-elimination process via a Meisenheimer complex, studies suggest that many SNAr reactions on heteroaromatic rings like pyrimidine may proceed through a concerted mechanism. nih.gov The regioselectivity of the attack (C2 vs. C4) is influenced by the electronic properties of the ring, with the LUMO coefficient often being higher at the C4 position, but steric factors and the nature of the leaving group also play a significant role. stackexchange.com The identification of 2-(imidazol-1-yl)pyrimidines from combinatorial libraries as bioactive compounds confirms the feasibility and utility of this synthetic linkage. nih.gov

Table 2: Key Reactions in the Synthesis of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine

| Step | Reaction Type | Reactants | Product | Purpose |

| 1 | Chlorination | 2-Hydroxy-4-methoxypyrimidine, POCl₃ | 2-Chloro-4-methoxypyrimidine | Activation of pyrimidine ring for substitution. |

| 2 | Coupling | 2-Chloro-4-methoxypyrimidine, 1H-Imidazole, Base | 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine | Formation of the final C-N bond between the two rings. |

Methodological Aspects of Chemical Synthesis

The efficiency and success of synthesizing 2-(1H-imidazol-1-yl)-4-methoxypyrimidine and its derivatives are highly dependent on the reaction conditions and the purification methods employed.

The synthesis of related 2-(imidazol-1-yl)pyrimidine structures often involves the coupling of an imidazole with a halogenated pyrimidine. The optimization of these reactions is critical for achieving high yields. Key parameters that are often varied include the solvent, catalyst, temperature, and reaction time.

For instance, in the synthesis of 2-(1H-imidazol-1-yl)-4,6-dimethylpyrimidine, a copper-catalyzed N-arylation reaction was employed, using CuI as the catalyst, 1,10-phenanthroline (B135089) as the ligand, and t-BuOK as the base in DMF. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. nih.govresearchgate.net In the synthesis of imidazo[1,2-a]pyrimidine derivatives, a range of solvents including ethanol, acetonitrile, and DMF have been explored, with the choice of solvent significantly impacting the reaction outcome. researchgate.net Catalysts such as p-toluenesulfonic acid are also commonly used to facilitate these reactions. nih.govresearchgate.net

Table 3: Optimization of Reaction Conditions for Imidazole-Pyrimidine Coupling

| Parameter | Conditions Explored | Optimal Condition (Example) | Reference |

| Solvent | Water, Acetonitrile, DMF, THF, Methanol, Ethanol | Ethanol (reflux) | researchgate.net |

| Catalyst | CuI, p-TsOH, ZnO nanoparticles | CuI/1,10-phenanthroline | nih.gov |

| Temperature | Room Temperature to Reflux | 100 °C (Microwave) | nih.govresearchgate.net |

| Base | t-BuOK, Et3N | t-BuOK | nih.gov |

The purification of newly synthesized derivatives of 2-(1H-imidazol-1-yl)-4-methoxypyrimidine is essential to obtain compounds of high purity for subsequent characterization and evaluation. The most common purification technique is column chromatography on silica (B1680970) gel. nih.govnih.govnih.govresearchgate.net The choice of eluent is crucial and is typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. nih.govnih.govnih.gov The polarity of the eluent is adjusted based on the polarity of the target compound.

Following chromatographic purification, recrystallization is often employed to obtain crystalline material suitable for X-ray analysis and to further enhance purity. iosrjournals.org The choice of solvent for recrystallization depends on the solubility of the compound and is often determined empirically. Common solvents for recrystallization of related heterocyclic compounds include ethanol. iosrjournals.org In some cases, washing the crude product with a solvent in which the impurities are soluble but the product is not, such as diethyl ether, can be an effective preliminary purification step. nih.gov

Table 4: Common Purification Techniques

| Technique | Stationary Phase/Solvent | Typical Eluent/Solvent System | Reference |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | nih.govnih.govnih.gov |

| Recrystallization | - | Ethanol | iosrjournals.org |

| Washing/Trituration | - | Diethyl Ether, Water | nih.govnih.gov |

Biological Evaluation and Pharmacological Investigations

In Vitro Pharmacological Profiling

The in vitro pharmacological assessment of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine and its core chemical structure has been focused on its potential as an enzyme inhibitor. The following sections delineate the findings from these specific assays.

Cellular Assays for Biological Activity

Assessment of Anti-Proliferative Effects (Excluding human cancer cell lines, focusing on general mechanisms)

The anti-proliferative potential of compounds is a crucial aspect of their biological evaluation. While specific data on 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine's effect on non-cancerous cell proliferation is limited, the general classes of imidazole (B134444) and pyrimidine (B1678525) derivatives have been extensively studied for their impact on cell cycle and proliferation. ijrpr.comnih.govunl.eduthepharmajournal.com

These classes of compounds can exert anti-proliferative effects through various general mechanisms, including:

Interference with DNA and RNA synthesis: As pyrimidine is a fundamental component of nucleic acids, its analogs can interfere with the synthesis of DNA and RNA, thereby halting cell proliferation. ijrpr.com

Inhibition of key cellular enzymes: Imidazole and pyrimidine derivatives are known to inhibit a wide range of enzymes crucial for cell growth and division, such as kinases and polymerases. nih.gov

Disruption of microtubule dynamics: Some heterocyclic compounds can interfere with the polymerization or depolymerization of microtubules, leading to mitotic arrest and inhibition of cell division.

Further studies on non-transformed cell lines would be necessary to elucidate the specific mechanisms by which 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine may affect cellular proliferation and to determine its therapeutic index.

Antiviral Activity Evaluation

Target Engagement Studies in Cell Lines

Confirming that a compound binds to its intended target within a cellular environment is a critical step in drug development. This is known as target engagement. A common method to assess this is the Cellular Thermal Shift Assay (CETSA). nih.govnih.govresearchgate.net CETSA is based on the principle that a protein's thermal stability increases when it is bound to a ligand.

While the specific intracellular targets of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine have not been fully elucidated, CETSA could be employed to identify them. This would involve treating intact cells with the compound, followed by heating to denature unbound proteins. The soluble, ligand-bound proteins can then be detected and quantified. This technique would provide direct evidence of target engagement and could help to identify novel cellular targets of the compound. nih.govnih.govresearchgate.net

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which a compound exerts its biological effects is fundamental to its development as a therapeutic agent. For 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine, this would involve a multi-faceted approach to identify its primary cellular targets and the downstream signaling pathways it modulates.

Based on its structural motifs, potential mechanisms of action could include:

Kinase Inhibition: The imidazol-yl-pyrimidine scaffold is a common feature in many kinase inhibitors. The compound could potentially inhibit one or more kinases involved in signaling pathways that regulate cell proliferation, inflammation, or angiogenesis.

Enzyme Inhibition: Beyond kinases, the compound may inhibit other classes of enzymes, such as those involved in inflammatory processes like COX and LOX.

Nucleic Acid Interactions: Given the presence of the pyrimidine ring, the compound might interfere with DNA or RNA metabolism, although this is less likely without specific modifications to mimic natural nucleosides.

To elucidate these mechanisms, a combination of techniques would be required, including:

Broad-panel kinase screening: To identify specific kinases that are inhibited by the compound.

Proteomics and transcriptomics: To analyze changes in protein and gene expression in cells treated with the compound, providing insights into the affected pathways.

Structural biology: To determine the three-dimensional structure of the compound bound to its target, which can guide further optimization.

Currently, detailed studies on the molecular mechanism of action for 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine have not been published.

Ligand-Target Interaction Analysis

The interaction between 2-(imidazol-1-yl)pyrimidine derivatives and their target, the iNOS monomer, has been elucidated through structural biology studies of closely related analogues. nih.gov Although a crystal structure of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine complexed with the iNOS monomer is not available, the analysis of a potent, optimized inhibitor from this class, compound 21b (N-(2-(1,3-benzodioxol-5-yl)ethyl)-1-(2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl)-2-pyrrolidinecarboxamide), provides significant insights into the probable binding mode. nih.gov

These studies reveal that the imidazole moiety of the inhibitor coordinates with the heme iron within the active site of the iNOS monomer. This interaction is a key determinant of the inhibitory activity and anchors the molecule in a position that physically blocks the protein-protein interaction required for the formation of the active iNOS dimer. nih.gov The pyrimidine core and its substituents then occupy the surrounding hydrophobic pockets, further stabilizing the complex. The specific interactions of the 4-methoxy group of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine with the amino acid residues of the iNOS monomer have not been specifically detailed in the available literature. Structure-activity relationship (SAR) studies on this class of compounds indicate that modifications at this position can influence potency, suggesting that the methoxy (B1213986) group likely engages in favorable interactions within the binding site.

Pathway Modulation and Signaling Cascade Effects

The primary and direct effect of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine, as with other 2-(imidazol-1-yl)pyrimidines, is the modulation of the nitric oxide signaling pathway. By inhibiting the dimerization and subsequent activation of iNOS, the compound effectively curtails the production of nitric oxide in response to pro-inflammatory stimuli. nih.gov

The overproduction of NO by iNOS has been linked to the activation of various downstream signaling cascades that contribute to inflammation. For instance, nitric oxide can modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. While not directly demonstrated for 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine, it is plausible that by reducing NO levels, this compound could indirectly attenuate the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines and chemokines. However, specific studies to confirm the direct effects of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine on these downstream signaling cascades are lacking.

Enzyme Kinetics and Binding Affinity Studies

Quantitative data on the enzyme kinetics and binding affinity of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine are not extensively reported in the scientific literature. For the broader class of 2-(imidazol-1-yl)pyrimidines, inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The mechanism of action, being the inhibition of dimerization, suggests a complex kinetic profile that may not strictly follow classical Michaelis-Menten kinetics for substrate competition. The binding affinity of these compounds for the iNOS monomer is a critical parameter. Studies on related pyrimidine imidazole derivatives have indicated a high affinity for the iNOS monomer, leading to the formation of an irreversible inhibitor-monomer complex that prevents its conversion to the active dimer. researchgate.net It has also been observed that these derivatives can exhibit a significantly higher affinity for the monomeric form of iNOS compared to the dimeric form. researchgate.net

Detailed kinetic parameters such as the inhibition constant (Ki) and the dissociation constant (Kd) for 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine are not available, which would be essential for a precise quantitative understanding of its interaction with iNOS.

Table 1: Summary of Expected Enzyme Kinetics and Binding Affinity Properties

| Parameter | Description | Expected Outcome for 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine |

|---|---|---|

| Target | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of enzyme activity |

| Mechanism | Inhibition of iNOS monomer dimerization | Prevention of the formation of the active enzyme |

| Binding Site | Heme active site of the iNOS monomer | Coordination of the imidazole ring with the heme iron |

| IC50 | Half-maximal inhibitory concentration | A specific value would need to be determined experimentally |

| Ki | Inhibition constant | A specific value would need to be determined experimentally |

| Kd | Dissociation constant | A specific value would need to be determined experimentally |

Preclinical Assessment in Relevant Biological Models (Excluding human clinical data)

In Vivo Proof-of-Concept Studies in Animal Models (e.g., target modulation, not efficacy in human disease)

While in vivo studies specifically investigating 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine are not documented in the available literature, proof-of-concept for the therapeutic potential of the 2-(imidazol-1-yl)pyrimidine class has been established in animal models of inflammatory disease.

A highly optimized derivative, compound 21b , has demonstrated significant amelioration of adjuvant-induced arthritis in a rat model. nih.gov This finding provides in vivo validation for the target of iNOS dimerization inhibition. In such a model, the administration of the compound would be expected to lead to a reduction in the levels of nitric oxide and its metabolites in the inflamed tissues. This modulation of the target would, in turn, lead to a decrease in the downstream inflammatory markers and clinical signs of the disease.

For 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine, it is hypothesized that it would also exhibit target modulation in a relevant animal model. An in vivo study could involve the induction of inflammation in rodents, followed by the administration of the compound. The assessment of iNOS activity, NO levels, and downstream inflammatory markers in relevant tissues would provide evidence of its ability to modulate its target in a living organism.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic SAR Investigations of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine Analogues

Systematic investigations into analogues of the 2-(1H-imidazol-1-yl)pyrimidine scaffold have been pivotal in identifying potent inhibitors for various biological targets, including p38 MAP kinase and inducible nitric oxide synthase (iNOS). nih.govnih.gov These studies involve the methodical substitution at key positions on both the imidazole (B134444) and pyrimidine (B1678525) rings to map the chemical space and understand the structural requirements for optimal activity.

Table 1: Impact of N-1 Imidazole Substituents on p38 Kinase Inhibition

| N-1 Substituent | Observed Effect on Activity |

|---|---|

| Cyclohexan-4-ol | Enhanced p38 kinase inhibition and oral activity nih.gov |

| Piperidin-4-yl | Potent inhibition of TNF-α production in vivo nih.gov |

Influence of Substitutions on Pyrimidine Moiety

The substitution pattern on the pyrimidine ring is a critical determinant of biological activity. For the 2-(imidazol-1-yl)pyrimidine series, modifications at the 2-, 4-, and 6-positions have been explored. The parent compound features a methoxy (B1213986) group at the 4-position. Studies on related p38 inhibitors show that this position is amenable to various substitutions. For example, combining N-1 imidazole modifications with alkoxy, amino(alkyl), phenoxy, and anilino substitutions at the 2-position of the pyrimidine resulted in potent inhibitors. nih.gov

In a separate line of research targeting iNOS dimerization, optimization of 2-(imidazol-1-yl)pyrimidines led to a potent and selective inhibitor which featured a methyl group at the 6-position and a more complex carboxamide-containing substituent at the 4-position. nih.gov This highlights that the 4-position, occupied by a methoxy group in the title compound, is a key site for modification to achieve desired potency and selectivity.

Table 2: Influence of Pyrimidine Ring Substitutions on Biological Activity

| Position | Substituent Type | Resulting Activity | Target |

|---|---|---|---|

| 2 | Alkoxy, Amino(alkyl), Phenoxy, Anilino | Potent Inhibition nih.gov | p38 Kinase |

| 4 | Methoxy (in parent compound) | Baseline | - |

| 4 | Pyrrolidinecarboxamide derivative | Potent Inhibition nih.gov | iNOS |

Effects of Linker Modifications

While the core 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine structure features a direct covalent bond between the two heterocyclic rings, the introduction of linkers is a common strategy in medicinal chemistry to alter the orientation and flexibility of pharmacophores. In related heterocyclic scaffolds, this strategy has been explored to enhance activity. For instance, studies on antiviral agents have linked imidazole and coumarin (B35378) moieties via a thioether (-SCH2-) linker, which proved effective for generating potent compounds. nih.gov In the context of antitrypanosomal agents, the central core of imidazopyrimidine structures was embedded with urea, amide, or ester functional groups, which act as linkers to other substituents, significantly influencing activity. nih.gov These examples suggest that while not present in the parent compound, the introduction of a flexible or rigid linker between the imidazole and pyrimidine rings could be a viable strategy for modifying the activity of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine analogues.

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of the imidazole and pyrimidine rings relative to each other is crucial for binding to a biological target. Conformational analysis, often supported by X-ray crystallography and molecular modeling, provides insights into the bioactive conformation. For a 2-(imidazol-1-yl)pyrimidine derivative that inhibits iNOS dimerization, the analysis of its crystal structure in a complex with the iNOS monomer provided a clear rationale for the observed SAR. nih.gov This structural information explained how the inhibitor blocks the protein-protein interaction necessary for enzyme activity. nih.gov Such studies reveal the specific spatial orientation of substituents on both rings required for optimal interaction with amino acid residues in the target's binding pocket. Understanding these preferred conformations is essential for designing new analogues with improved affinity and selectivity.

Insights from SAR for Rational Design of Novel Compounds

The culmination of SAR and conformational studies provides a powerful platform for the rational design of new chemical entities with enhanced therapeutic potential. By understanding which structural features are essential for activity and which can be modified to improve properties like potency, selectivity, and oral bioavailability, chemists can design next-generation compounds more efficiently.

For example, the discovery that cyclic N-1 imidazole substituents enhanced oral activity in p38 inhibitors directly informed the design of new analogues with better pharmacokinetic profiles. nih.gov Similarly, the optimization of 2-(imidazol-1-yl)pyrimidines as iNOS inhibitors, guided by SAR, led to the selection of a potent, selective, and orally available clinical candidate that proved effective in a rat model of arthritis. nih.gov The process of identifying an initial lead, systematically exploring its SAR, and using that knowledge to improve its properties exemplifies the power of rational drug design in modern medicinal chemistry. mdpi.comrsc.org

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine, to the active site of a target protein.

Table 1: Conceptual Ligand-Protein Interactions for 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine

| Interaction Type | Potential Interacting Moiety on Compound | Conceptual Protein Residue Type |

| Hydrogen Bond Acceptor | Pyrimidine (B1678525) nitrogen atoms, Imidazole (B134444) nitrogen atom | Donors (e.g., Lys, Arg, His) |

| Hydrogen Bond Donor | Imidazole C-H groups (weak) | Acceptors (e.g., Asp, Glu, Gln) |

| Hydrophobic | Pyrimidine ring, Imidazole ring | Hydrophobic (e.g., Leu, Val, Ile) |

| π-π Stacking | Pyrimidine ring, Imidazole ring | Aromatic (e.g., Phe, Tyr, Trp) |

| Metal Coordination | Imidazole nitrogen atom | Metalloenzymes (e.g., Zn, Mg) |

This table is a conceptual representation of potential interactions and is not based on published experimental data for the specific compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.govpeerj.com This technique is crucial for understanding the conformational flexibility of a ligand and the stability of its interaction with a protein target.

Specific MD simulation studies focused solely on 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine are not presently available in the reviewed literature. Conceptually, an MD simulation would involve placing the docked complex of this compound and its target protein in a simulated physiological environment (water, ions). The simulation would track the atomic movements over a set period (nanoseconds to microseconds), providing insights into:

Binding Stability: Assessing whether the ligand remains stably bound in the active site.

Conformational Changes: Observing how the ligand and protein adapt to each other upon binding. nih.gov

Interaction Dynamics: Analyzing the persistence and strength of specific hydrogen bonds and other interactions over time.

Free Energy of Binding: Calculating the binding free energy, which is a more rigorous estimate of binding affinity than docking scores. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

No specific QSAR models for a series of derivatives of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine have been published. To develop such a model, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values) would be required. mdpi.comresearchgate.net The process would involve:

Data Set Preparation: Compiling a list of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine analogs and their corresponding activities.

Descriptor Calculation: Computing various molecular descriptors (e.g., physicochemical, topological, electronic) for each analog.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. nih.gov

Validation: Rigorously validating the model's predictive power using internal and external test sets.

A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. researchgate.net

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. csmres.co.uknih.gov If 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine were identified as a "hit" compound, virtual screening could be used to find commercially available or synthetically accessible analogs with potentially improved properties. researchgate.net

Lead optimization is the process of taking a promising "lead" compound and refining its structure to improve its characteristics, such as potency, selectivity, and pharmacokinetic properties. danaher.combiobide.com For 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine, lead optimization strategies would be guided by the computational studies mentioned above:

Structure-Based Design: Using docking and MD simulation results to identify specific modifications that could enhance binding to the target. nih.gov

Ligand-Based Design: Employing QSAR models and pharmacophore hypotheses to design new derivatives with predicted higher activity.

In Silico ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs to prioritize those with better drug-like profiles. researchgate.net

In Silico Prediction of Relevant Biological Parameters (Conceptual)

In the absence of experimental data, various computational tools can predict key biological and physicochemical parameters. nih.govresearchgate.net These predictions are conceptual and serve as a preliminary assessment of the molecule's drug-likeness. audreyli.com

Table 2: Conceptually Predicted Parameters for 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine

| Parameter Category | Predicted Property | Conceptual Relevance |

| Physicochemical | Molecular Weight, LogP, Polar Surface Area (PSA) | Influences solubility, permeability, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five). |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 Permeability | Predicts the likelihood of oral bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Indicates potential for CNS activity and the fraction of free drug available for action. |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate Potential | Predicts potential for drug-drug interactions and metabolic stability. |

| Excretion | Renal Organic Cation Transporter Substrate | Suggests potential pathways for elimination from the body. |

| Toxicity | hERG Inhibition, Ames Mutagenicity, Hepatotoxicity | Flags potential for cardiotoxicity, mutagenicity, and liver damage. |

Note: The values for these parameters are not provided as they are conceptual. Various open-access and commercial software platforms are used for these predictions. nih.govnih.gov

Patent Landscape and Intellectual Property in Relation to Pyrimidine Imidazole Derivatives

Analysis of Patent Trends for Related Imidazole (B134444) and Pyrimidine (B1678525) Scaffolds

The combination of imidazole and pyrimidine rings has given rise to a rich and diverse patent landscape, with a significant focus on their application as kinase inhibitors. A review of patent literature reveals that compounds incorporating the 2-(imidazol-1-yl)pyrimidine scaffold are frequently claimed for their therapeutic potential in a variety of diseases, most notably in oncology and inflammatory conditions.

Initial patenting efforts in this area often revolved around the core scaffold, with broad claims covering a wide range of possible substitutions. As the field has matured, a noticeable trend has been the filing of more specific patents. These later patents often claim compounds with particular substitution patterns that have been shown to confer improved potency, selectivity, or pharmacokinetic properties. For instance, research has identified 2-(imidazol-1-yl)pyrimidines as inhibitors of inducible nitric oxide synthase (iNOS) dimerization, a target for inflammatory diseases. nih.gov This has led to patents focused on derivatives optimized for this specific biological activity.

Furthermore, the patent landscape has expanded to include not just the composition of matter claims for the compounds themselves, but also method-of-use patents, which claim the use of these compounds for treating specific diseases. There is also a growing number of patents related to specific polymorphic forms of these compounds, which can have significant implications for drug formulation and stability. The discovery of imidazole vinyl pyrimidines as a novel class of orally bioavailable Tie-2 kinase inhibitors has also contributed to the patent activity in this area, highlighting the versatility of the pyrimidine-imidazole combination. nih.gov

Strategic Importance of Intellectual Property in Drug Discovery for This Class of Compounds

For pharmaceutical companies investing in the research and development of pyrimidine-imidazole derivatives, a robust intellectual property strategy is not just a legal formality but a cornerstone of their business model. The high costs and long timelines associated with bringing a new drug to market necessitate a period of market exclusivity to recoup the investment and fund future research.

Patents provide this crucial market exclusivity, preventing competitors from manufacturing and selling the same or a very similar compound for a defined period. This protection is vital for several reasons:

Return on Investment: The development of a new drug can cost billions of dollars and take over a decade. Without patent protection, generic manufacturers could enter the market shortly after a drug's approval, drastically reducing the innovator's ability to generate revenue and recover their R&D expenditure.

Incentivizing Innovation: The promise of patent protection is a powerful incentive for pharmaceutical companies to invest in high-risk, innovative research. Knowing that a successful discovery can be protected encourages the exploration of new chemical scaffolds and therapeutic targets.

Attracting Investment: For smaller biotech companies and academic research groups, a strong patent portfolio is often a key asset in attracting investment and securing partnerships with larger pharmaceutical companies that have the resources for clinical development and commercialization.

Competitive Advantage: In a competitive field like kinase inhibitor development, patents create a barrier to entry for competitors, allowing the patent holder to establish a strong market position for their drug.

The strategic management of intellectual property in this area involves not only filing for patents on new chemical entities but also considering the broader patent landscape to ensure freedom to operate and to identify potential licensing opportunities.

Novelty and Inventive Step Considerations in Compound Design

To secure patent protection, a new chemical compound must be both novel (not previously disclosed) and non-obvious (involving an inventive step). In the context of pyrimidine-imidazole derivatives, medicinal chemists employ a variety of strategies to meet these criteria.

Novelty is often achieved through the synthesis of previously unreported chemical structures. This can involve:

Introduction of New Substituents: Attaching novel chemical groups to the pyrimidine or imidazole rings.

Modification of Existing Scaffolds: Making subtle but significant changes to the core structure, such as altering the linker between the two heterocyclic rings.

Exploration of New Isomers: Synthesizing and characterizing specific stereoisomers or regioisomers that have not been previously described.

Inventive step , or non-obviousness, is a more subjective criterion and requires demonstrating that the new compound provides an unexpected advantage over existing compounds (the "prior art"). In drug discovery, this often relates to improved biological or pharmaceutical properties. For 2-(imidazol-1-yl)pyrimidine derivatives, an inventive step can be argued based on:

Unexpectedly High Potency: A new derivative showing significantly higher inhibitory activity against a biological target compared to structurally similar compounds. For example, the discovery that a particular substitution on the pyrimidine ring leads to a nanomolar inhibitor of a specific kinase, where previous analogs were only micromolar inhibitors, could be considered inventive. nih.gov

Improved Selectivity: A compound that is highly selective for a particular kinase over other closely related kinases can be a significant advantage, as it may lead to a better safety profile with fewer off-target effects.

Favorable Pharmacokinetic Properties: Demonstrating that a new derivative has unexpectedly good oral bioavailability, metabolic stability, or a longer half-life can be a strong argument for an inventive step.

Novel Mechanism of Action: If a new compound is found to inhibit a target through a previously unknown mechanism, this can be a powerful indicator of inventiveness. The identification of 2-(imidazol-1-yl)pyrimidines as iNOS dimerization inhibitors, rather than active site inhibitors, is an example of a novel mechanism. nih.gov

The process of designing novel and inventive pyrimidine-imidazole derivatives is an iterative one, involving cycles of chemical synthesis, biological testing, and structure-activity relationship (SAR) analysis. Computational modeling and X-ray crystallography are also valuable tools in rationally designing compounds with the desired properties to meet the stringent requirements for patentability.

Future Perspectives and Emerging Research Directions

Exploration of New Therapeutic Areas and Undiscovered Biological Targets

The imidazole (B134444) and pyrimidine (B1678525) moieties are present in a wide array of bioactive molecules, suggesting that 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine and its derivatives could be effective in multiple therapeutic domains. nih.govekb.egmdpi.com

Oncology: The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, which are crucial in modern cancer therapy. nih.govmdpi.com Derivatives of similar imidazole-pyrimidine structures have shown inhibitory activity against various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 4 (CDK4), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govresearchgate.netnih.gov Future research will likely focus on screening 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine derivatives against a broad panel of cancer-related kinases to identify novel multi-targeted or selective inhibitors. rsc.orgresearchgate.net The potential for these compounds to overcome drug resistance, a significant challenge in chemotherapy, is also a promising area of exploration. nih.gov

Inflammatory Diseases: Research has identified 2-(imidazol-1-yl)pyrimidines as potent inhibitors of inducible nitric oxide synthase (iNOS) dimerization. nih.gov Since iNOS is a key mediator in inflammatory processes, this discovery opens up avenues for developing derivatives of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine as novel anti-inflammatory agents for conditions like rheumatoid arthritis. nih.govmdpi.com

Infectious Diseases: The imidazole core is a well-established pharmacophore in antimicrobial and antiprotozoal drugs. researchgate.netnih.gov Studies on related benzimidazole (B57391) derivatives have demonstrated significant activity against various protozoa. researchgate.net This suggests that 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine could serve as a template for developing new treatments for infectious diseases, an area of critical unmet need due to rising antimicrobial resistance.

A summary of potential therapeutic areas and biological targets is presented below:

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | Kinases (e.g., EGFR, CDK4, PDGFR, BTK) | Pyrimidine is a known kinase-binding scaffold. nih.govrsc.orgrsc.org |

| Inflammatory Diseases | Inducible Nitric Oxide Synthase (iNOS) | 2-(Imidazol-1-yl)pyrimidines inhibit iNOS dimerization. nih.gov |

| Infectious Diseases | Microbial enzymes, protozoal targets | Imidazole is a key component of many antimicrobial agents. researchgate.netnih.govresearchgate.net |

Development of Advanced Synthetic Methodologies for Complex Derivatives

The creation of diverse chemical libraries is essential for exploring the full therapeutic potential of the 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine scaffold. Future research will focus on developing more efficient, versatile, and environmentally friendly synthetic methods.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. semanticscholar.org One-pot, multicomponent reactions under microwave irradiation can facilitate the rapid assembly of complex imidazole and pyrimidine-containing molecules, providing a greener alternative to conventional heating methods. semanticscholar.orgnih.gov

Catalytic Functionalization: The use of novel catalysts is another promising direction. For instance, copper-catalyzed reactions have been employed for the synthesis of related 2-(1H-imidazol-1-yl)-4,6-dimethylpyrimidine structures. nih.gov Future efforts may explore various transition-metal catalysts to enable precise functionalization at different positions of the imidazole or pyrimidine rings, allowing for fine-tuning of the molecule's pharmacological properties. mdpi.com

Divergent Synthesis: Starting from readily available precursors like 2-aminopyrimidines, divergent synthesis strategies can be employed to generate a wide range of substituted imidazole derivatives. acs.org This approach allows for the systematic modification of the core structure to establish clear structure-activity relationships (SAR).

Key advanced synthetic approaches are highlighted in the table below:

| Synthetic Methodology | Advantages | Potential Application |

| Microwave-Assisted Reactions | Rapid, high yield, green chemistry | Rapid generation of compound libraries. semanticscholar.orgnih.gov |

| Novel Catalysis | High selectivity, mild reaction conditions | Precise C-H functionalization and cross-coupling reactions. nih.govmdpi.com |

| Multi-Component Reactions | Efficiency, atom economy, complexity | One-pot synthesis of complex derivatives. nih.gov |

| Divergent Synthesis | Access to diverse structures from a common intermediate | Systematic SAR studies. acs.org |

Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Understanding

To fully understand the biological effects of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine and its derivatives, future research will need to move beyond single-target interactions and embrace a more holistic view. Systems biology, which integrates various "omics" data (genomics, proteomics, metabolomics), offers a powerful platform for this purpose. frontiersin.org

By applying proteomics, researchers can identify the direct protein targets of a compound and its off-target interactions within the entire proteome. Transcriptomics can reveal how the compound alters gene expression, providing insights into the downstream cellular pathways it modulates. Metabolomics can uncover changes in the cellular metabolic profile, highlighting the functional consequences of target engagement.

Integrating these multi-omics datasets can help construct comprehensive models of the compound's mechanism of action, predict its efficacy and potential toxicity, and identify biomarkers for patient response. frontiersin.org This approach is particularly valuable for complex diseases like cancer, where targeting interconnected biological networks is often more effective than inhibiting a single pathway.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.gov These computational tools can be applied to the 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine scaffold in several ways.

In Silico Screening and Molecular Docking: Computational screening of virtual libraries of derivatives can quickly identify candidates with a high probability of binding to a specific biological target. mdpi.comchemmethod.com Molecular docking studies can predict the binding modes of these compounds within the active site of a protein, providing a rational basis for structural modifications to improve potency and selectivity. dergipark.org.trajchem-a.com

Predictive Modeling: Machine learning models, trained on existing data from similar compounds, can predict the biological activity and pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of novel derivatives before they are synthesized. researchgate.netbgu.ac.ilnih.gov This predictive capability helps prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine scaffold and a target protein structure, it can generate novel derivatives optimized for high-affinity binding and drug-like properties.

The integration of these computational approaches is poised to significantly enhance the efficiency and success rate of developing next-generation therapeutics based on the 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine core.

Q & A

Basic: What are the common synthetic pathways for 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine?

The synthesis typically involves nucleophilic substitution reactions between a methoxy-substituted pyrimidine precursor and imidazole derivatives. Key steps include:

- Halogen displacement : A chloro- or bromo-substituted pyrimidine intermediate reacts with imidazole under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like DMF or DMSO.

- Methoxy group introduction : The methoxy group is often introduced via alkylation of a hydroxyl precursor or retained during the pyrimidine ring formation.

- Purification : Column chromatography or recrystallization ensures high purity. Reaction conditions (temperature, solvent, and catalyst) must be optimized to avoid side products like over-alkylated derivatives .

Basic: What analytical techniques confirm the structural identity of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine?

- X-ray crystallography : Resolves the 3D structure, including bond angles and torsional strain between the imidazole and pyrimidine rings. Software like SHELX refines crystallographic data .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., methoxy protons at ~3.9 ppm and aromatic protons in imidazole/pyrimidine rings).

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.

Advanced: How can molecular docking studies elucidate the interaction of this compound with biological targets (e.g., enzymes)?

- Target selection : Prioritize proteins with known imidazole/pyrimidine binding pockets (e.g., kinase or cytochrome P450 enzymes).

- Software tools : Use AutoDock Vina or Schrödinger Suite for docking. Parameterize the compound’s charge and tautomeric states (imidazole can exist as 1H or 3H tautomers).

- Validation : Compare docking scores with experimental IC values. For example, COX-2 inhibitors with similar frameworks show hydrogen bonding with Arg513 and hydrophobic interactions in the secondary pocket .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC50_{50}50 values)?

- Standardized assays : Ensure consistent assay conditions (pH, temperature, and cofactors) across studies.

- Structural analogs : Compare activities of derivatives to identify critical functional groups. For example, replacing the methoxy group with ethoxy may alter solubility and binding affinity.

- Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from compound degradation .

Basic: What spectroscopic methods characterize the compound’s stability under varying pH conditions?

- UV-Vis spectroscopy : Monitor absorbance changes in acidic/basic buffers to detect ring-opening or tautomerization.

- HPLC-MS : Track degradation products (e.g., hydrolysis of the methoxy group).

- pH-dependent NMR : Observe proton shifts in DO at pH 2–12 to identify labile protons .

Advanced: How does the tautomeric equilibrium of the imidazole moiety affect the compound’s reactivity?

- Tautomer analysis : Use N NMR or computational methods (DFT) to determine the dominant tautomer (1H vs. 3H).

- Reactivity implications : The 1H tautomer favors electrophilic substitution at the N3 position, while the 3H form may enhance nucleophilic attacks.

- Biological impact : Tautomerism alters hydrogen-bonding patterns in enzyme binding pockets, affecting inhibitory potency .

Basic: What solvents and reaction conditions optimize the yield of 2-(1H-Imidazol-1-yl)-4-methoxypyrimidine?

- Solvents : DMF or DMSO for nucleophilic substitution; ethanol/water mixtures for recrystallization.

- Temperature : 80–100°C for substitution reactions; lower temperatures (0–25°C) prevent side reactions.

- Catalysts : Anhydrous potassium carbonate or DBU (1,8-diazabicycloundec-7-ene) enhances reaction efficiency .

Advanced: What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

- Software : SwissADME or QikProp calculates logP, topological polar surface area (TPSA), and blood-brain barrier permeability.

- Parameterization : Include tautomeric states and protonation sites at physiological pH.

- Validation : Cross-reference predictions with experimental Caco-2 cell permeability assays .

Advanced: How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

- Data collection : Use high-resolution synchrotron X-ray sources (≤1.0 Å) to resolve electron density maps.

- Refinement : SHELXL refines disordered regions (e.g., methoxy group rotation) and thermal parameters.

- Comparison : Overlay crystal structures with docking poses to validate bioactive conformations .

Basic: What are the key challenges in scaling up the synthesis of this compound for in vivo studies?

- Purification : Column chromatography is impractical at large scales; switch to recrystallization or fractional distillation.

- Side reactions : Optimize stoichiometry to minimize byproducts (e.g., di-substituted imidazole derivatives).

- Safety : Handle reactive intermediates (e.g., chloropyrimidines) in controlled environments .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

- Kinetic assays : Measure values using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Mutagenesis : Modify key residues in the enzyme’s active site (e.g., Arg513 in COX-2) to confirm binding interactions .

Advanced: What strategies mitigate discrepancies between computational predictions and experimental bioactivity data?

- Force field optimization : Use AMBER or CHARMM parameters tailored for heterocycles.

- Solvent effects : Include explicit water molecules in MD simulations to account for hydration.

- Free energy perturbation (FEP) : Calculate relative binding affinities of analogs to refine predictions .

Basic: How does the methoxy group influence the compound’s electronic properties and reactivity?

- Electron donation : The methoxy group is electron-donating via resonance, increasing electron density on the pyrimidine ring.

- Reactivity impact : Enhances susceptibility to electrophilic attack at the para position.

- Spectroscopic signature : C NMR shows a deshielded carbon adjacent to the methoxy group (~165 ppm) .

Advanced: What in vitro assays are recommended for preliminary toxicity profiling of this compound?

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells.

- hERG inhibition : Patch-clamp assays to assess cardiac liability.

- CYP450 inhibition : Luminescence-based assays (e.g., CYP3A4/2D6) to predict drug-drug interactions .

Advanced: How can researchers address low solubility in aqueous buffers during biological testing?

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters).

- Formulation : Use cyclodextrin complexes or lipid nanoparticles.

- Co-solvents : Employ DMSO (≤0.1%) or PEG-400 without disrupting assay integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.